molecular formula C13H17ClN2O3 B6707929 methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate

methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate

Cat. No.: B6707929
M. Wt: 284.74 g/mol
InChI Key: QPVJGIHNRZDHCE-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro-substituted aniline moiety, an acyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2-chloroaniline, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethyl-2-chloroaniline.

    Acylation: N-ethyl-2-chloroaniline is then acylated using chloroacetyl chloride in the presence of a base like triethylamine to yield 2-(2-chloro-N-ethylanilino)acetyl chloride.

    Esterification: The final step involves the reaction of 2-(2-chloro-N-ethylanilino)acetyl chloride with methyl glycinate in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chloro group on the aniline moiety can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the interactions of chloro-substituted aniline derivatives with biological targets.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate involves its interaction with specific molecular targets. The chloro-substituted aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester and acyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-(2-chloroanilino)acetyl]amino]acetate
  • Methyl 2-[[2-(N-ethylanilino)acetyl]amino]acetate
  • Methyl 2-[[2-(2-bromo-N-ethylanilino)acetyl]amino]acetate

Uniqueness

Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate is unique due to the presence of both the chloro and N-ethyl substituents on the aniline moiety

Properties

IUPAC Name

methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-16(11-7-5-4-6-10(11)14)9-12(17)15-8-13(18)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVJGIHNRZDHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC(=O)OC)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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